N',4-Dihydroxy-2-methylbenzimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide typically involves the reaction of 2-methyl-1,4-benzoquinone with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2-dihydroxy-4-methylbenzene: Similar in structure but lacks the carboximidamide group.
4-methylcatechol: Another related compound with similar hydroxyl groups but different functional groups.
Uniqueness
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide stands out due to its unique combination of hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N',4-dihydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(11)2-3-7(5)8(9)10-12/h2-4,11-12H,1H3,(H2,9,10) |
InChI Key |
UEAZPMAFQOCZHE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=NO)N |
Origin of Product |
United States |
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